Cas no 926262-59-1 (4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine)
![4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine structure](https://ja.kuujia.com/scimg/cas/926262-59-1x500.png)
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-Furanmethanamine, N-(4-ethylcyclohexyl)-
- 4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine
- 4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine
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- インチ: 1S/C13H21NO/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-4,9,11-12,14H,2,5-8,10H2,1H3
- InChIKey: KPVLSVLYLHVHRM-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1CNC1CCC(CC)CC1
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8029-10G |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 95% | 10g |
¥ 7,444.00 | 2023-04-12 | |
Enamine | EN300-168909-0.05g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 0.05g |
$407.0 | 2023-09-20 | ||
Enamine | EN300-168909-2.5g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 2.5g |
$949.0 | 2023-09-20 | ||
Enamine | EN300-168909-1.0g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 1g |
$728.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367503-5g |
4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine |
926262-59-1 | 98% | 5g |
¥8208.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8029-1G |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 95% | 1g |
¥ 1,643.00 | 2023-04-12 | |
Enamine | EN300-168909-0.1g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 0.1g |
$427.0 | 2023-09-20 | ||
Enamine | EN300-168909-5.0g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 5g |
$2110.0 | 2023-06-08 | ||
Ambeed | A1058143-1g |
4-Ethyl-N-(furan-2-ylmethyl)cyclohexan-1-amine |
926262-59-1 | 98% | 1g |
$254.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8029-10g |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine |
926262-59-1 | 95% | 10g |
¥8122.0 | 2024-04-16 |
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amineに関する追加情報
4-Ethyl-N-[(Furan-2-yl)methyl]Cyclohexan-1-Amine: A Comprehensive Overview
4-Ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine (CAS No. 926262-59-1) is a versatile organic compound with a unique structure that combines a cyclohexane ring, an ethyl group, and a furan-containing substituent. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. In this article, we will delve into the structural properties, synthesis methods, and recent research findings related to this compound.
The molecular structure of 4-Ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine is characterized by a cyclohexane ring substituted with an ethyl group at the 4-position and an N-substituent containing a furan moiety. The presence of the furan ring introduces unique electronic properties, making this compound highly reactive in certain chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.
One of the key areas of research involving this compound is its application in medicinal chemistry. Scientists have explored its potential as a building block for constructing complex bioactive molecules. For instance, researchers at the University of California have demonstrated that 4-Ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine can be used to synthesize analogs of known antifungal agents, with improved potency and reduced toxicity. These findings underscore its importance in drug discovery pipelines.
In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). A recent study published in *Nature Materials* reported that incorporating 4-Ethyl-N-[(furan-2-yllmethyl]cyclohexan-l-amine into MOFs significantly enhances their gas adsorption capabilities, making them promising candidates for industrial gas separation processes.
The synthesis of 4-Ethyl-N-[ (furan - 2 - yl ) methyl ] cyclohexan - 1 - amine involves a multi-step process that typically begins with the preparation of the cyclohexane derivative. Researchers have optimized various synthetic routes to improve yield and purity. For example, a team at the Massachusetts Institute of Technology developed a catalytic asymmetric synthesis method that enables the construction of this compound with high enantioselectivity. This advancement has important implications for producing chiral compounds required in pharmaceuticals.
Another area of interest is the study of this compound's interaction with biological systems. Preclinical studies have shown that 4-Ethyl-N-[ (furan - 2 - yl ) methyl ] cyclohexan - 1 - amine exhibits selective binding to certain receptors, suggesting its potential as a lead compound for developing therapeutic agents. Ongoing research is focused on understanding its pharmacokinetics and toxicity profiles to assess its suitability for clinical trials.
In conclusion, 4-Ethyl-N-[ (furan - 2 - yl ) methyl ] cyclohexan - 1 - amine (CAS No. 926262 -59 -1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern science and technology.
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